3-Isothiocyanatooxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

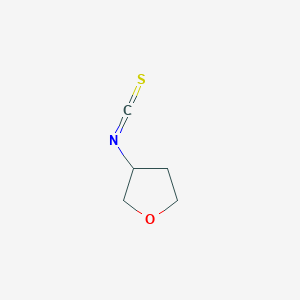

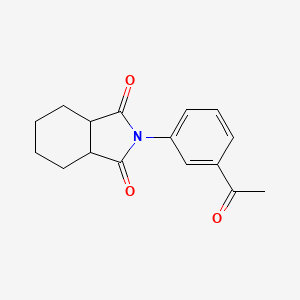

3-Isothiocyanatooxolane is a chemical compound with the CAS Number: 1516716-22-5 . It has a molecular weight of 129.18 . It belongs to the family of isothiocyanates, which are compounds containing the isothiocyanate group (-NCO) .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) . Isothiocyanates are the more common isomers of thiocyanates, which have the formula R−S−C≡N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.18 . Its physical and chemical properties include its reactivity with compounds containing alcohol groups to produce polyurethane polymers .科学的研究の応用

Chemoprevention and Apoptosis Induction : Isothiocyanates have been identified as strong anticarcinogenic agents in animal models of cancer. Their chemopreventive functions may be linked to the induction of apoptosis through a caspase-3-dependent mechanism (Yu et al., 1998).

Signal Transduction and Apoptosis : Isothiocyanates influence signal transduction events, particularly in the context of MAPK (mitogen-activated protein kinases) and caspases pathways. This involves gene expression related to survival and defense mechanisms, potentially offering therapeutic benefits in the treatment of diseases (Kong et al., 2000).

Spectroscopic Quantitation : The quantitation of organic isothiocyanates, including 3-Isothiocyanatooxolane, is important for studying their biological effects. A method involving the reaction with vicinal dithiols has been developed for analytical purposes (Zhang et al., 1992).

Cancer Chemoprevention : Isothiocyanates are effective in inhibiting cancer induction by favorably modifying carcinogen metabolism. This includes inhibition of Phase 1 enzymes and induction of Phase 2 enzymes, providing a specific mechanism for their chemopreventive actions (Hecht, 1999).

Potential Anti-Cancer Agents : Studies on isothiocyanates, including this compound, suggest their role as potential anti-cancer agents. They exhibit anti-tumor activity by affecting multiple pathways including apoptosis, MAPK signaling, oxidative stress, and cell cycle progression (Wu et al., 2009).

Translating Plant Power to Human Health : Clinical trials using isothiocyanates have explored their potential against a variety of diseases, including cancer and autism. This highlights the opportunity to incorporate them into human disease mitigation efforts (Palliyaguru et al., 2018).

Anticarcinogenic Activities and Mechanisms : The anticarcinogenic effects of isothiocyanates are mediated by mechanisms such as suppression of carcinogen activation by cytochromes P-450 and induction of Phase 2 enzymes. This dual mechanism makes them ideal candidates for chemoprotection against cancer (Zhang & Talalay, 1994).

Mitophagy Process Monitoring : Isothiocyanate-functionalized compounds have been used as fluorescent bioprobes for mitochondrion imaging. This application is significant for real-time monitoring of the mitophagy process, contributing to our understanding of cellular mechanisms (Zhang et al., 2015).

作用機序

Safety and Hazards

Isothiocyanates, including 3-Isothiocyanatooxolane, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .

特性

IUPAC Name |

3-isothiocyanatooxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGDSJYCXCLAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)

![N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2947849.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2947852.png)

![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)

![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)

![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)